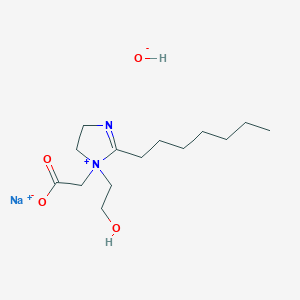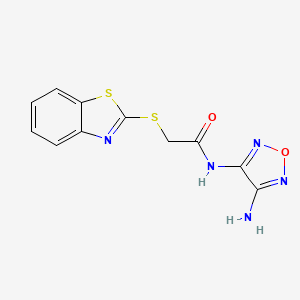
2,3-bis(1H-indol-3-yl)quinoxaline;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-bis(1H-indol-3-yl)quinoxaline;sulfuric acid is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis(1H-indol-3-yl)quinoxaline typically involves the condensation of isatin with o-phenylenediamine. This reaction is often catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Additionally, copper-doped CdS nanoparticles or cerium (IV) oxide nanoparticles can be used as catalysts under microwave irradiation to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the use of microwave irradiation and nanoparticle catalysts suggests that scalable methods could be developed
Análisis De Reacciones Químicas
Types of Reactions
2,3-bis(1H-indol-3-yl)quinoxaline undergoes various types of chemical reactions, including:
Oxidation: Electrochemical oxidation of indoles is a common reaction for this compound.
Substitution: The compound can participate in substitution reactions, particularly at the indole moieties.
Common Reagents and Conditions
Oxidation: Electrochemical conditions without the use of chemical oxidants.
Substitution: Various electrophiles can be used for substitution reactions at the indole groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield quinoxaline derivatives with modified indole groups .
Aplicaciones Científicas De Investigación
2,3-bis(1H-indol-3-yl)quinoxaline has several scientific research applications:
Mecanismo De Acción
The mechanism of action for 2,3-bis(1H-indol-3-yl)quinoxaline involves its interaction with various molecular targets and pathways. The compound’s indole groups can intercalate with DNA, leading to potential antiviral and antitumor effects . Additionally, its quinoxaline core may interact with specific enzymes or receptors, contributing to its biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Indolo[2,3-b]quinoxaline: Shares a similar quinoxaline core but differs in the substitution pattern.
6H-Indolo[2,3-b]quinoxaline: Another indole-quinoxaline derivative with different biological activities.
Uniqueness
2,3-bis(1H-indol-3-yl)quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
923298-02-6 |
|---|---|
Fórmula molecular |
C24H18N4O4S |
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
2,3-bis(1H-indol-3-yl)quinoxaline;sulfuric acid |
InChI |
InChI=1S/C24H16N4.H2O4S/c1-3-9-19-15(7-1)17(13-25-19)23-24(28-22-12-6-5-11-21(22)27-23)18-14-26-20-10-4-2-8-16(18)20;1-5(2,3)4/h1-14,25-26H;(H2,1,2,3,4) |
Clave InChI |
YVDMNXWVNIAEOU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)C3=NC4=CC=CC=C4N=C3C5=CNC6=CC=CC=C65.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Methylpyrazolo[1,5-A]pyrimidin-3-YL)methanol](/img/structure/B14172327.png)

![Pyrido[3,4-c][1,5]naphthyridin-6(5H)-one](/img/structure/B14172337.png)



![Benzoic acid, 2-[(4-chlorophenyl)methylene]hydrazide](/img/structure/B14172356.png)
![(2R)-1-Cyano-3-[(2,4,6-trimethylphenyl)methoxy]propan-2-yl acetate](/img/structure/B14172361.png)
![2-Methoxy-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B14172366.png)



![2-(Furan-2-yl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane](/img/structure/B14172391.png)
![1-[4-(4-Bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B14172392.png)
